4-Bromo-5-nitrothiophene-2-carbaldehyde

Übersicht

Beschreibung

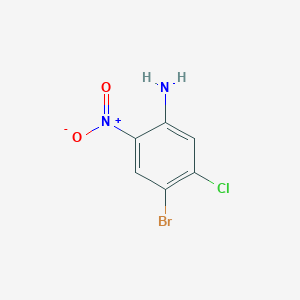

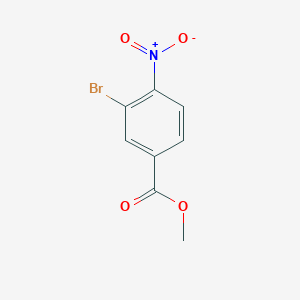

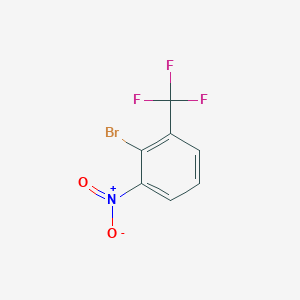

4-Bromo-5-nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrNO3S . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromo-5-nitrothiophene-2-carbaldehyde is 1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

4-Bromo-5-nitrothiophene-2-carbaldehyde has a molecular weight of 237.05 . The compound is stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Development

4-Bromo-5-nitrothiophene-2-carbaldehyde: is utilized in the development of organic semiconductors. Its molecular structure allows for efficient charge transport, making it valuable in the fabrication of organic field-effect transistors (OFETs). These semiconductors are crucial for creating flexible electronic devices .

Corrosion Inhibition

In industrial chemistry, 4-Bromo-5-nitrothiophene-2-carbaldehyde serves as a corrosion inhibitor. Its thiophene moiety interacts with metal surfaces to form protective layers, thereby preventing material degradation in harsh environments .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. This compound, with its specific substituents, may be explored for potential anticancer, anti-inflammatory, and antimicrobial activities, contributing to the discovery of new therapeutic agents .

Synthesis of Biological Compounds

The compound is a precursor in the synthesis of biologically active thiophene-based drugs. Its reactive aldehyde group can undergo various condensation reactions, leading to the formation of compounds with significant medicinal properties .

Material Science Applications

Due to its structural features, 4-Bromo-5-nitrothiophene-2-carbaldehyde is used in material science to create advanced materials with desirable properties such as high thermal stability and conductive polymers for various applications .

Anti-protozoan Agents

It has been used in the preparation of novel oxime ether derivatives which act as anti-protozoan agents. These agents are important for the treatment of diseases caused by protozoan parasites .

Chromophore Synthesis

This compound is involved in the synthesis of chromophores, specifically (porphinato)zinc (II)-based chromophores. These are essential components in the study of light-absorbing materials for applications like solar cells and photodynamic therapy .

Wirkmechanismus

Target of Action

Similar compounds like 5-nitro-2-thiophenecarboxaldehyde have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Mode of Action

It is suggested that nitrothiophenes, in general, may act by forming meisenheimer complexes .

Biochemical Pathways

It’s worth noting that 2-bromo-5-nitrothiophene, a related compound, participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption .

Result of Action

Related compounds have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Eigenschaften

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSZQWGTDZBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619452 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitrothiophene-2-carbaldehyde | |

CAS RN |

41498-07-1 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)